molecular formula C16H13FO4 B6408233 2-(2-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261982-15-3

2-(2-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6408233
CAS RN: 1261982-15-3
M. Wt: 288.27 g/mol
InChI Key: LEGCDVHSGADZDP-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, or FMMCB, is a synthetic molecule with a wide range of applications in scientific research. The molecule is composed of two benzene rings, a methyl group, and a fluoro-methoxycarbonyl group. It is a white, crystalline solid that is soluble in water and most organic solvents.

Scientific Research Applications

FMMCB has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a ligand in coordination chemistry. Additionally, it has been used to study the properties of organic molecules, to study the stereochemistry of organic reactions, and to study the mechanism of enzyme-catalyzed reactions.

Mechanism of Action

FMMCB acts as an electron-donating group, which increases the electron density of the molecule it is attached to. This increased electron density allows the molecule to form stronger bonds with other molecules. Additionally, the fluoro group increases the hydrophobicity of the molecule, which makes it more soluble in organic solvents.
Biochemical and Physiological Effects
FMMCB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450, which are involved in drug metabolism. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmitter signaling. Lastly, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis.

Advantages and Limitations for Lab Experiments

The main advantage of using FMMCB in lab experiments is that it is a relatively stable molecule that is soluble in both water and organic solvents. Additionally, its electron-donating properties make it useful for studying the properties of other molecules. The main limitation of using FMMCB in lab experiments is that it is not very soluble in polar solvents, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for FMMCB. It could be used in the synthesis of new pharmaceuticals and in the development of new catalysts. Additionally, it could be used to study the properties of other molecules, to study the stereochemistry of organic reactions, and to study the mechanism of enzyme-catalyzed reactions. Lastly, it could be used to develop new inhibitors of enzymes such as cytochrome P450, acetylcholinesterase, and dihydrofolate reductase.

Synthesis Methods

FMMCB can be synthesized in a two-step process. The first step involves the reaction of 4-methoxycarbonylphenylmagnesium bromide with 2-fluorobenzoyl chloride. This reaction yields 2-(2-fluorobenzoyl)phenylmagnesium bromide. The second step involves the reaction of the 2-(2-fluorobenzoyl)phenylmagnesium bromide with 6-methylbenzoic acid. This yields the desired product, 2-(2-fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, in 95% purity.

properties

IUPAC Name

2-(2-fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-4-3-5-12(14(9)15(18)19)11-7-6-10(8-13(11)17)16(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGCDVHSGADZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)C(=O)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691422
Record name 2'-Fluoro-4'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid

CAS RN

1261982-15-3
Record name 2'-Fluoro-4'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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